N-(4-甲基苄基)苯甲酰胺

描述

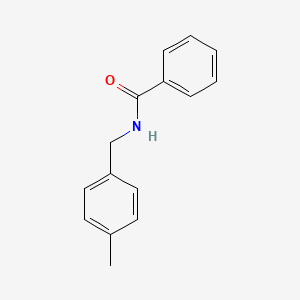

N-(4-methylbenzyl)benzamide, a compound with the formula C15H15NO, has garnered attention in scientific research for its crystal structure, synthesis methods, and multifunctional applications in optical and piezoelectric domains. Research efforts have focused on its versatile synthesis, detailed molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of N-(4-methylbenzyl)benzamide involves a versatile approach using CuI as a catalyst. Single crystals suitable for analysis were grown using the slow evaporation solution technique, highlighting the method's efficiency in producing high-quality crystalline material for structural and property investigations (Goel et al., 2017).

Molecular Structure Analysis

Single-crystal X-ray diffraction revealed that N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions, forming layers parallel to the a-axis. This detailed structural information provides insight into the molecular arrangement and potential interaction sites within the crystal (Goel et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of N-(4-methylbenzyl)benzamide has focused on its reactivity and the stability of its molecular structure. The compound's crystal structure, characterized by specific hydrogen bonding and π interactions, suggests a framework conducive to further chemical modification and application in various chemical reactions (Goel et al., 2017).

Physical Properties Analysis

N-(4-methylbenzyl)benzamide exhibits notable physical properties, including a specific optical band gap, UV cutoff wavelength, and piezoelectric coefficients, which underscore its potential in optical applications. Dielectric measurements and mechanical strength assessments further support its suitability for use in advanced material applications (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(4-methylbenzyl)benzamide, such as its reactivity and interaction potential, are influenced by its molecular structure. The presence of N—H⋯O hydrogen bonds and C—H⋯π interactions within its crystal structure play a crucial role in determining its chemical behavior, making it a candidate for multifunctional applications in various chemical domains (Goel et al., 2017).

科学研究应用

晶体结构和建模

N-(4-甲基苄基)苯甲酰胺,在CuI的催化作用下合成,展现了显著的晶体结构,其特征是单晶X射线衍射。该化合物在正交晶格中结晶,并通过分子间氢键和弱C—H⋯π相互作用稳定化。其晶体形态,使用质心传播矢量理论预测,以及各种分子间相互作用已通过分子Hirshfeld表面分析得到证实。此外,其线性光谱特性、压电系数和热稳定性已得到彻底研究,突出了其作为多功能光学和压电晶体的潜力(Goel等,2017)。

固相合成和晶体结构

固相合成技术已用于生产N-对甲基苄基苯甲酰胺,展示了其多功能合成路线。该化合物的晶体结构,由单晶X射线衍射确定,揭示了其分子排列和分子间氢键的重要细节,有助于我们了解其固态特性(罗和黄,2004)。

药理学研究

N-(4-甲基苄基)苯甲酰胺衍生物因其抗惊厥活性而受到研究。4-氨基-N-(α-甲基苄基)-苯甲酰胺等衍生物在小鼠电休克和戊四唑诱发的癫痫发作试验中显示出有希望的结果。此类研究表明这些化合物在治疗神经系统疾病中具有潜在的药用价值(克拉克等,1984)。

光谱分析

苯甲酰胺衍生物的光谱研究,包括N-(4-甲基苄基)苯甲酰胺,提供了对其分子性质的见解。使用傅里叶变换红外光谱、核磁共振和高分辨率质谱等技术进行的研究提供了有关这些化合物的官能团和结构确认的详细信息。此类研究对于了解其化学行为和潜在应用至关重要(Brozis等,1999)。

作用机制

Mode of Action

As a benzamide derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes, thereby affecting their function.

Biochemical Pathways

Many benzamide derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

Many factors can influence the pharmacokinetics of a compound, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Depending on its specific targets and mode of action, this compound could potentially affect a wide range of cellular processes, including cell growth, cell division, cell death, and cell signaling .

Action Environment

The action of N-(4-methylbenzyl)benzamide can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-9-13(10-8-12)11-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZNIUMLNKPJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369015 | |

| Record name | N-[(4-methylphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65608-94-8 | |

| Record name | N-[(4-methylphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)

![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)

![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)

![methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B4964398.png)

![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)

![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)

![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)

![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)